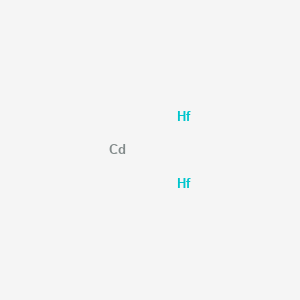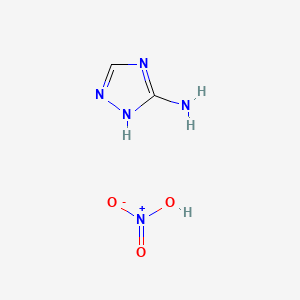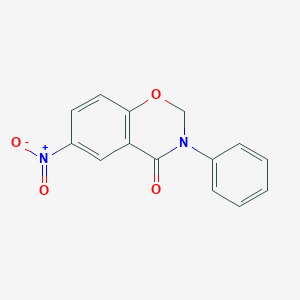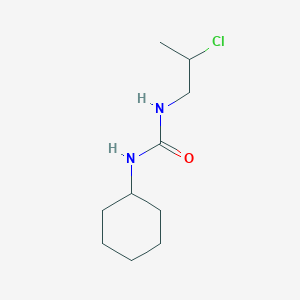
1-(2-Chloropropyl)-3-cyclohexylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloropropyl)-3-cyclohexylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chloropropyl group and a cyclohexyl group attached to the urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropropyl)-3-cyclohexylurea typically involves the reaction of cyclohexyl isocyanate with 2-chloropropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Cyclohexyl isocyanate} + \text{2-Chloropropylamine} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the purity of the final product.
化学反应分析
Types of Reactions
1-(2-Chloropropyl)-3-cyclohexylurea can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to produce corresponding amines and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Various substituted ureas depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially leading to amines.
Hydrolysis: Cyclohexylamine and 2-chloropropylamine.
科学研究应用
1-(2-Chloropropyl)-3-cyclohexylurea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of urea-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Chloropropyl)-3-cyclohexylurea involves its interaction with specific molecular targets. The chloropropyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The urea moiety can interact with hydrogen bond donors and acceptors, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-(2-Chloropropyl)-3-phenylurea: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-(2-Chloropropyl)-3-methylurea: Contains a methyl group instead of a cyclohexyl group.
1-(2-Chloropropyl)-3-ethylurea: Contains an ethyl group instead of a cyclohexyl group.
Uniqueness
1-(2-Chloropropyl)-3-cyclohexylurea is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
13908-75-3 |
|---|---|
分子式 |
C10H19ClN2O |
分子量 |
218.72 g/mol |
IUPAC 名称 |
1-(2-chloropropyl)-3-cyclohexylurea |
InChI |
InChI=1S/C10H19ClN2O/c1-8(11)7-12-10(14)13-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H2,12,13,14) |
InChI 键 |
LMDNWEYBVLKLNF-UHFFFAOYSA-N |
规范 SMILES |
CC(CNC(=O)NC1CCCCC1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



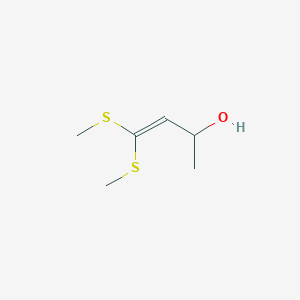
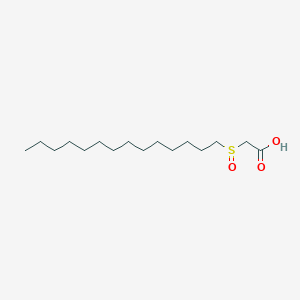
![3-[[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14715448.png)
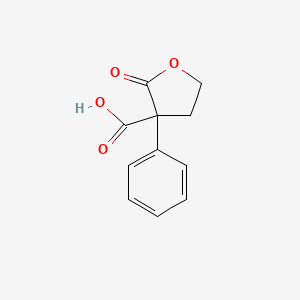
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14715456.png)

![[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate](/img/structure/B14715471.png)
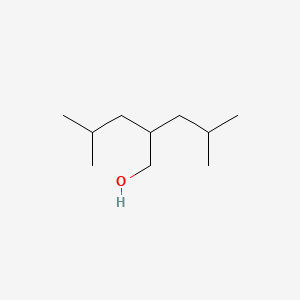
![3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14715480.png)
